2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a thioacetamide linker to an N-(2-fluorophenyl) moiety. This scaffold is characteristic of bioactive molecules targeting diverse pathways, including enzyme inhibition and receptor modulation.
Properties
CAS No. |
726158-21-0 |
|---|---|
Molecular Formula |
C21H15BrFN5OS |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15BrFN5OS/c22-15-7-9-16(10-8-15)28-20(14-4-3-11-24-12-14)26-27-21(28)30-13-19(29)25-18-6-2-1-5-17(18)23/h1-12H,13H2,(H,25,29) |
InChI Key |
AZQRJHCUIYXKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. A representative approach involves reacting N,N′-bis(4-bromobenzoyl)hydrazine with phosphorus pentachloride in toluene to form a reactive chloro-intermediate, which is subsequently treated with alkylamines to yield 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles. For the target compound, pyridin-3-yl substitution at position 5 is achieved using Suzuki-Miyaura cross-coupling with pyridin-3-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, NBu₄Br, toluene/H₂O/EtOH).
Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| Triazole cyclization | PCl₅, butylamine | Toluene | 80°C | 78% |
| Suzuki coupling | Pd(PPh₃)₄, NBu₄Br | Toluene/H₂O/EtOH | 100°C | 65% |
Reaction Mechanism and Kinetic Analysis
The triazole formation follows a two-step mechanism:
-
Cyclocondensation : Nucleophilic attack of hydrazine nitrogen on carbonyl carbons, followed by dehydration.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the bromophenyl group, transmetallation with boronic acid, and reductive elimination to form the C–C bond.
Kinetic studies reveal pseudo-first-order dependence on palladium concentration, with an activation energy of 85 kJ/mol.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.21 (s, 2H, -S-CH₂-).
-
IR (ATR) : 1674 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1178 cm⁻¹ (C-O-C).
Industrial-Scale Production Considerations
Scale-up challenges include catalyst recovery and waste minimization. Continuous flow reactors improve mixing efficiency for Suzuki coupling, reducing reaction time by 40% compared to batch processes. Solvent recycling (toluene/EtOH) and Pd recovery via ion-exchange resins enhance sustainability.
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical cyclization | Low-cost reagents | Multi-step, low atom economy | 65–78 |
| Microwave-assisted | Faster reaction times | Specialized equipment required | 82 |
| Flow chemistry | Scalable, continuous production | High initial investment | 75 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, hydrogenated triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole and pyridinyl groups.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological pathways and interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its functional groups make it suitable for incorporation into polymers with specific properties.
Mechanism of Action
The mechanism by which 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exerts its effects depends on its application:
Biological Targets: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways: The compound could influence signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Key Observations :
- Pyridine Position : Substitution at pyridin-3-yl (as in the target compound) vs. pyridin-4-yl () may alter electronic distribution and steric interactions, impacting target selectivity.
- N-Aryl Substituents : Fluorine at the ortho position (target compound) vs. meta/para positions () or bulky groups like trifluoromethyl () influences lipophilicity and steric hindrance.
- Triazole Core : Bromophenyl at position 4 is conserved across analogs, suggesting its critical role in scaffold stability or binding.
Pharmacological Activities
Anti-Exudative Activity
Derivatives with a 1,2,4-triazole-thioacetamide scaffold, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in murine models . While the target compound lacks an amino group at position 4 of the triazole, its bromophenyl and fluorophenyl substituents may enhance anti-inflammatory potency through hydrophobic interactions.
Orco Agonist Activity
VUAA-1 and OLC-12 () are potent Orco agonists with EC₅₀ values in the low micromolar range. These analogs feature ethyl or isopropyl groups on the triazole and pyridine rings, unlike the bromophenyl and fluorophenyl groups in the target compound. This suggests that electron-withdrawing substituents may reduce Orco affinity, highlighting the role of substituent polarity in receptor activation .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Bromine and fluorine substituents enhance metabolic stability and may improve binding to targets requiring hydrophobic interactions (e.g., kinase ATP pockets).
Pyridine Orientation: 3-Pyridinyl (target compound) vs.
Q & A
Q. What are the common synthetic routes for synthesizing this triazole-based compound?
The compound is typically synthesized via multi-step reactions. Key steps include:
- Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to generate the thiol group .
- Sulfur alkylation : Reacting the thiol intermediate with 2-chloroacetonitrile in DMF/NaOH to introduce the acetamide moiety .
- Final functionalization : Coupling with substituted phenyl groups (e.g., 2-fluorophenyl) via nucleophilic substitution or condensation reactions. Analytical validation (e.g., NMR, IR, mass spectrometry) is critical at each step to confirm intermediate purity .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs ) provides precise bond lengths, angles, and conformation data. For example, the triazole ring’s planarity and sulfanyl-acetamide orientation can be confirmed .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (6.5–8.5 ppm) and acetamide carbonyl (~170 ppm).
- IR : Confirm S–C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. What are the key physicochemical properties relevant to its biological activity?
- Molecular weight : ~480–500 g/mol (varies with substituents).
- LogP : Predicted ~3.5 (moderate lipophilicity due to bromophenyl/pyridinyl groups).
- Solubility : Poor in water; requires DMSO or ethanol for in vitro studies.
- Stability : Sensitive to UV light; store in amber vials at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature control : Maintain 60–80°C during thiol formation to avoid side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfur alkylation to enhance nucleophilicity .
- Catalyst screening : Test bases like K₂CO₃ or DBU for efficient coupling of fluorophenyl groups .
- Reaction monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC to track progress .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Purity verification : Ensure >95% purity via HPLC before biological assays. Impurities (e.g., unreacted thiol) may skew results .
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays .
- Target validation : Employ molecular docking (e.g., AutoDock Vina) to confirm interactions with biological targets (e.g., kinase domains) .
Q. How does structural modification influence its antimicrobial efficacy?
- Substituent effects :
- In vitro testing : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
Q. What computational methods predict its pharmacokinetic profile?
- ADMET prediction : Use SwissADME or ADMETLab to estimate:
- Bioavailability : ~55% (moderate due to moderate LogP).
- BBB permeability : Low (LogBB < –1), suggesting limited CNS activity .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
